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Abstract
This document provides detailed application notes and experimental protocols for the total

synthesis of Louisianin C, a naturally occurring pyridine alkaloid, commencing from the

commercially available starting material, 3,5-dibromopyridine. The synthesis is accomplished in

six steps with an overall yield of 11%.[1][2][3] A key transformation in this synthetic route is a

fluoride-induced desilylation-cyclization reaction to construct the core structure of the target

molecule.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers

in organic synthesis and medicinal chemistry interested in the preparation of Louisianin C and

its analogs for further biological evaluation.

Introduction
The Louisianins are a family of alkaloids isolated from a species of Streptomyces.[3]

Louisianin C, in particular, has garnered interest due to its unique 3,4,5-trisubstituted pyridine

scaffold. This document outlines the first total synthesis of Louisianin C as reported by Kelly

and coworkers.[3] The synthetic strategy employs a sequence of ortho-lithiation, silylation,

palladium-catalyzed allylation, hydroboration-oxidation, Swern oxidation, and a final fluoride-

mediated cyclization.
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Synthesis Pathway
The overall synthetic pathway for Louisianin C from 3,5-dibromopyridine is depicted below.

3,5-Dibromopyridine (5)

3,5-Dibromo-4-(trimethylsilyl)pyridine (7)

1. LDA, THF, -78 °C
2. TMSCl

3,5-Diallyl-4-(trimethylsilyl)pyridine (8)

Allyl-tributylstannane,
Pd(PPh3)4, LiCl, THF, reflux

3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9)

1. 9-BBN, THF
2. H2O2, NaOH

3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10)

Swern Oxidation

3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11)

Vinylmagnesium bromide,
THF, -78 °C

Louisianin C (3)

TBAF, THF
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Caption: Overall synthetic scheme for Louisianin C.

Experimental Protocols
Step 1: Synthesis of 3,5-Dibromo-4-
(trimethylsilyl)pyridine (7)
A solution of 3,5-dibromopyridine (2.00 g, 8.44 mmol) in dry tetrahydrofuran (THF, 67 mL) is

added via cannula over 30 minutes to a stirred solution of lithium diisopropylamide (LDA) at -78

°C.[3] The LDA solution is prepared by adding 2.5 M n-butyllithium in hexanes (3.4 mL, 8.6

mmol) to diisopropylamine (1.21 mL, 8.61 mmol) in THF (50 mL) at -78 °C and stirring for 5

minutes.[3] After the addition of the dibromopyridine solution, the reaction mixture is stirred for

an additional 5 minutes, after which trimethylsilyl chloride (1.50 mL, 11.8 mmol) is added in one

portion.[3] The reaction is monitored by thin-layer chromatography (TLC). After 25 minutes, the

reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and

allowed to warm to room temperature. The mixture is extracted twice with diethyl ether. The

combined organic extracts are washed with water and brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

Step 2: Synthesis of 3,5-Diallyl-4-(trimethylsilyl)pyridine
(8)
To a solution of 3,5-dibromo-4-(trimethylsilyl)pyridine (7) (2.19 g, 7.08 mmol) in dry THF (70

mL) is added tetrakis(triphenylphosphine)palladium(0) (818 mg, 0.708 mmol) and lithium

chloride (890 mg, 21.2 mmol).[3] Allyltributylstannane (5.5 mL, 17.7 mmol) is then added, and

the mixture is heated to reflux. The reaction progress is monitored by TLC. After 2 hours, the

reaction is complete. The mixture is cooled to room temperature, and 1 M aqueous potassium

fluoride (30 mL) is added. The resulting mixture is stirred for 30 minutes and then filtered

through Celite. The filtrate is extracted three times with diethyl ether. The combined organic

layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and

concentrated in vacuo. The crude product is purified by flash column chromatography.[3]
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Step 3: Synthesis of 3-Allyl-5-(3-hydroxypropyl)-4-
(trimethylsilyl)pyridine (9)
To a stirred solution of 3,5-diallyl-4-(trimethylsilyl)pyridine (8) (2.60 g, 11.2 mmol) in THF (112

mL) at 0 °C under a nitrogen atmosphere, boron trifluoride diethyl etherate (1.42 mL, 11.2

mmol) is added dropwise over 5 minutes.[3] A 0.50 M solution of 9-borabicyclo[3.3.1]nonane

(9-BBN) in THF (27 mL, 14 mmol) is then added dropwise at room temperature over 15

minutes. The mixture is stirred overnight (15 hours).[3] The reaction is then cooled to 0 °C, and

a solution of 3 M aqueous sodium hydroxide (11.2 mL) is added slowly, followed by the

dropwise addition of 30% hydrogen peroxide (11.2 mL). The mixture is stirred at room

temperature for 1 hour. The aqueous layer is extracted three times with diethyl ether. The

combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate,

filtered, and concentrated under reduced pressure. The residue is purified by flash

chromatography.[3]

Step 4: Synthesis of 3-Allyl-5-(3-oxopropyl)-4-
(trimethylsilyl)pyridine (10)
A solution of dimethyl sulfoxide (DMSO, 0.44 mL, 6.2 mmol) in dichloromethane (5 mL) is

added to a solution of oxalyl chloride (0.27 mL, 3.1 mmol) in dichloromethane (10 mL) at -78

°C. After stirring for 15 minutes, a solution of 3-allyl-5-(3-hydroxypropyl)-4-

(trimethylsilyl)pyridine (9) (650 mg, 2.61 mmol) in dichloromethane (5 mL) is added dropwise.

The mixture is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (1.8

mL, 13 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 1

hour. Water (20 mL) is added, and the aqueous layer is extracted three times with

dichloromethane. The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, filtered, and concentrated in vacuo to give the crude aldehyde.[3]

Step 5: Synthesis of 3-Allyl-5-(1-hydroxy-3-butenyl)-4-
(trimethylsilyl)pyridine (11)
To a solution of the crude aldehyde (10) in dry THF (25 mL) at -78 °C is added vinylmagnesium

bromide (1.0 M in THF, 3.9 mL, 3.9 mmol) dropwise. The reaction is stirred at -78 °C for 1 hour.

The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and allowed to

warm to room temperature. The mixture is extracted three times with diethyl ether. The
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combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate,

filtered, and concentrated under reduced pressure. The crude product is used in the next step

without further purification.[3]

Step 6: Synthesis of Louisianin C (3)
To a solution of the crude alcohol (11) in THF (25 mL) is added tetrabutylammonium fluoride

(TBAF, 1.0 M in THF, 3.9 mL, 3.9 mmol). The mixture is stirred at room temperature for 1 hour.

The solvent is removed in vacuo, and the residue is purified by flash column chromatography

to afford Louisianin C.[3]
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Step Product
Starting
Material

Reagents Yield (%)

1

3,5-Dibromo-4-

(trimethylsilyl)pyri

dine (7)

3,5-

Dibromopyridine

(5)

1. LDA, THF, -78

°C; 2. TMSCl
83

2

3,5-Diallyl-4-

(trimethylsilyl)pyri

dine (8)

3,5-Dibromo-4-

(trimethylsilyl)pyri

dine (7)

Allyltributylstann

ane, Pd(PPh3)4,

LiCl, THF

96

3

3-Allyl-5-(3-

hydroxypropyl)-4

-

(trimethylsilyl)pyri

dine (9)

3,5-Diallyl-4-

(trimethylsilyl)pyri

dine (8)

1. 9-BBN, THF;

2. H2O2, NaOH
65

4

3-Allyl-5-(3-

oxopropyl)-4-

(trimethylsilyl)pyri

dine (10)

3-Allyl-5-(3-

hydroxypropyl)-4

-

(trimethylsilyl)pyri

dine (9)

(COCl)2, DMSO,

Et3N
Not isolated

5

3-Allyl-5-(1-

hydroxy-3-

butenyl)-4-

(trimethylsilyl)pyri

dine (11)

3-Allyl-5-(3-

oxopropyl)-4-

(trimethylsilyl)pyri

dine (10)

Vinylmagnesium

bromide, THF
Not isolated

6 Louisianin C (3)

3-Allyl-5-(1-

hydroxy-3-

butenyl)-4-

(trimethylsilyl)pyri

dine (11)

TBAF, THF 21 (over 3 steps)

Overall Louisianin C (3)

3,5-

Dibromopyridine

(5)

- 11
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Logical Workflow for Key Steps
The following diagram illustrates the logical progression of the key chemical transformations.

Pyridine Functionalization Side Chain Elaboration Cyclization

Ortho-lithiation and Silylation Palladium-Catalyzed
Double Allylation Selective Hydroboration-Oxidation Swern Oxidation to Aldehyde Grignard Addition Fluoride-Induced

Desilylation-Cyclization

Click to download full resolution via product page

Caption: Logical workflow of the Louisianin C synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1240935?utm_src=pdf-body-img
https://www.benchchem.com/product/b1240935?utm_src=pdf-body
https://www.benchchem.com/product/b1240935?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12790613/
https://pubs.acs.org/doi/abs/10.1021/jo0341618
https://pubs.acs.org/doi/pdf/10.1021/jo0341618
https://www.benchchem.com/product/b1240935#louisianin-c-synthesis-from-3-5-dibromopyridine
https://www.benchchem.com/product/b1240935#louisianin-c-synthesis-from-3-5-dibromopyridine
https://www.benchchem.com/product/b1240935#louisianin-c-synthesis-from-3-5-dibromopyridine
https://www.benchchem.com/product/b1240935#louisianin-c-synthesis-from-3-5-dibromopyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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